[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
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Overview
Description
[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 2-methoxybenzylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzyl rings can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE would depend on its specific application. For instance, if used as a ligand, it might interact with specific receptors or enzymes, influencing biological pathways. The methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-N-(4-methoxybenzyl)amine
- N-(3,4-dimethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3 |
InChI Key |
VTXXVKIYLWZZEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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